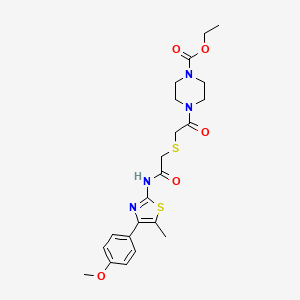

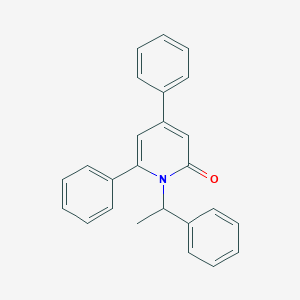

![molecular formula C11H11N3O2 B2745746 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889940-03-8](/img/structure/B2745746.png)

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid (PTCA) is a small molecule that is used in a variety of scientific research applications. It is a useful tool for researchers due to its ability to bind to a variety of molecules and its low toxicity. PTCA is a versatile compound that can be used in a variety of applications, including drug discovery and biochemistry.

Aplicaciones Científicas De Investigación

Peptidomimetics and Biologically Active Compounds Synthesis

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is significant for synthesizing peptidomimetics and biologically active compounds using triazole scaffolds. The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to this compound, involves overcoming the Dimroth rearrangement through a ruthenium-catalyzed cycloaddition protocol. This process leads to the creation of compounds like HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).

Improved Synthesis Methods

Innovative synthesis methods have been developed for substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to this compound. These methods provide improved yields and extend the scope of reactions like the Dimroth Reaction, leading to various triazole derivatives under mild conditions (Cottrell et al., 1991).

Supramolecular and Coordination Chemistry

The 1,2,3-triazoles, including derivatives like this compound, are highly valuable in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation of anions and diverse coordination modes, leading to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Antimicrobial Potential

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to this compound, has shown significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its structure-property relationship studies indicate the importance of functional groups in enhancing antimicrobial activity (Maji & Haldar, 2017).

Photophysical Properties and Application Prospects

Substituted 1,2,3-triazoles, closely related to this compound, exhibit bright blue fluorescence with excellent quantum yields and large Stokes shifts. These properties make them suitable for applications as sensors in monitoring and controlling pH, with potential use in biological research due to their reversible behavior and low toxicity (Safronov et al., 2020).

Synthesis of New Derivatives and Physicochemical Properties

Research has been conducted on synthesizing new derivatives of 1,2,4-triazoles, including 5-phenethyl-1H-1,2,4-triazoles, which share a similar structural core with this compound. These derivatives have been characterized for their structure and physical-chemical properties, contributing to the growing field of triazole chemistry (Tatyana et al., 2019).

Mecanismo De Acción

Target of Action

It is known that 1,2,3-triazole derivatives can interact with various proteins and receptors in the body .

Mode of Action

The 1,2,3-triazole ring, a key structural component of 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid, is known to interact with amino acids present in the active site of certain receptors . These interactions can involve various forces such as electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction .

Biochemical Pathways

1,2,3-triazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Certain 1,2,3-triazole derivatives have been found to display growth inhibition on certain cancer cell lines , suggesting potential cytotoxic effects.

Propiedades

IUPAC Name |

1-(2-phenylethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCHTAKSQAIGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889940-03-8 |

Source

|

| Record name | 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)